

# Spectroscopic Profile of 3-Bromobenzylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-bromobenzylamine**, a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-bromobenzylamine**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4	S	1H	Ar-H
~7.3	d	1H	Ar-H
~7.2	d	1H	Ar-H
~7.1	t	1H	Ar-H
3.84	S	2H	-CH <sub>2</sub> -
1.57	S	2H	-NH2

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
145.4	Ar-C (quaternary)
131.0	Ar-CH
130.1	Ar-CH
129.9	Ar-CH
125.9	Ar-CH
122.6	Ar-C-Br
46.1	-CH <sub>2</sub> -

Solvent: CDCl3

## **Infrared (IR) Spectroscopy**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3366	Strong, Broad	N-H Stretch (Amine)
3288	Strong, Broad	N-H Stretch (Amine)
3061	Medium	Aromatic C-H Stretch
1603, 1572, 1475	Medium-Strong	Aromatic C=C Bending
1429	Medium	CH <sub>2</sub> Scissoring
885, 781	Strong	C-H Bending (out-of-plane)
692	Strong	C-Br Stretch

Technique: Neat (thin film)

### Mass Spectrometry (MS)

The mass spectrum of the isomeric p-bromobenzylamine provides a representative fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
185/187	~50 / ~50	[M]+ (Molecular Ion)
106	100	[M - Br]+
77	~20	[C <sub>6</sub> H <sub>5</sub> ]+

Ionization Method: Electron Ionization (EI)

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-bromobenzylamine** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl $_3$ , ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The  $^1$ H and  $^1$ C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). For  $^1$ H



NMR, the spectral width is typically set from 0 to 10 ppm, and for <sup>13</sup>C NMR, from 0 to 160 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

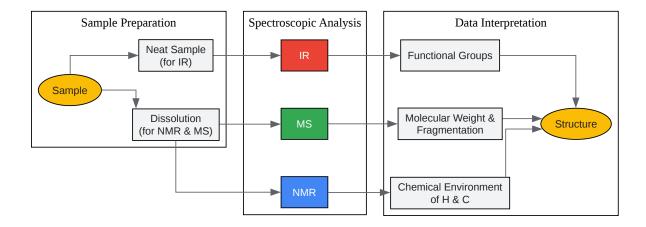
#### Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat **3-bromobenzylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The FTIR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean plates is taken prior to the sample measurement and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

#### **Electron Ionization Mass Spectrometry (EI-MS)**

A dilute solution of **3-bromobenzylamine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the electron ionization source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

# Visualizations Spectroscopic Analysis Workflow





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Caption: Workflow for the spectroscopic analysis of **3-Bromobenzylamine**.

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Phone: (601) 213-4426

Email: info@benchchem.com